molecular formula C24H31N7O7S B13851298 N-Boc SAENTA

N-Boc SAENTA

Cat. No.: B13851298
M. Wt: 561.6 g/mol
InChI Key: LXPLGPLYCIVIMP-WGQQHEPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc SAENTA is a compound that features the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of synthetic organic chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc SAENTA typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. This reaction is usually carried out under aqueous conditions or in a solvent-free environment. The reaction conditions are mild, often taking place at room temperature, and the yields are generally high .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and continuous production of the compound by using solid acid catalysts such as H-BEA zeolite. This method enhances productivity and efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Boc SAENTA undergoes various chemical reactions, including:

    Deprotection: The removal of the Boc group to reveal the free amine.

    Substitution: Reactions where the Boc-protected amine is substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free amine after deprotection and various substituted amines depending on the specific substitution reactions performed.

Scientific Research Applications

N-Boc SAENTA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc SAENTA primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via a nucleophilic substitution reaction with di-tert-butyl dicarbonate. The deprotection process involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, revealing the free amine. This process is facilitated by the electrophilic nature of the reagents used, such as oxalyl chloride or trifluoroacetic acid .

Comparison with Similar Compounds

Similar Compounds

    N-Cbz SAENTA: Another protecting group used for amines, but less stable under acidic conditions.

    N-Fmoc SAENTA: Used in peptide synthesis, but requires harsher conditions for removal compared to Boc.

    N-Ac SAENTA: Provides protection under basic conditions but is less commonly used due to its lower stability.

Uniqueness

N-Boc SAENTA is unique due to its stability under a wide range of conditions and its ease of removal under mild conditions. This makes it a preferred choice for protecting amine groups in various synthetic processes .

Properties

Molecular Formula

C24H31N7O7S

Molecular Weight

561.6 g/mol

IUPAC Name

tert-butyl N-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethyl]carbamate

InChI

InChI=1S/C24H31N7O7S/c1-24(2,3)38-23(34)25-8-9-39-11-16-18(32)19(33)22(37-16)30-13-29-17-20(27-12-28-21(17)30)26-10-14-4-6-15(7-5-14)31(35)36/h4-7,12-13,16,18-19,22,32-33H,8-11H2,1-3H3,(H,25,34)(H,26,27,28)/t16-,18-,19-,22-/m1/s1

InChI Key

LXPLGPLYCIVIMP-WGQQHEPDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O

Origin of Product

United States

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